(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
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Overview
Description
(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid is a chiral compound with significant interest in the fields of organic chemistry and pharmaceuticals. This compound features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The presence of chiral centers at the 2nd and 3rd positions adds to its complexity and potential for enantioselective synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid typically involves the enantioselective formation of the morpholine ring. One common method is the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .
Industrial Production Methods
Industrial production methods for this compound may involve the use of optimized chiral catalysts and high-yielding reaction conditions to ensure the enantioselective synthesis of the desired product. Techniques such as catalytic kinetic resolution using chiral bisphosphoric acids and silver carbonate co-catalyst systems have been explored for the preparation of enantioenriched intermediates .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereoselective biological processes.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, influencing their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-β-phenylglycidic acid esters
- (2S,3R)-3-alkyl/alkenylglutamates
Uniqueness
What sets (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid apart from similar compounds is its unique morpholine ring structure combined with the specific chiral centers at the 2nd and 3rd positions. This configuration provides distinct stereochemical properties and reactivity, making it a valuable compound for enantioselective synthesis and applications in various fields .
Properties
IUPAC Name |
(2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-14-10(15)8-18-12(13(16)17)11(14)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H,16,17)/t11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJUKIMBWIXZFY-NEPJUHHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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